molecular formula C8H8N2O3S B2844140 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 852695-22-8

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2844140
CAS No.: 852695-22-8
M. Wt: 212.22
InChI Key: JMVBSYGMHJYCPB-UHFFFAOYSA-N
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Description

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This pyridine-carboxylic acid derivative is structurally characterized by a sulfide bridge linking the pyridine ring to a carbamoylmethyl functional group. This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecules, such as in the development of compounds with potential biological activity . Similar pyridine-3-carboxylic acid derivatives are frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients and other specialized organic materials . The compound is intended for use by qualified researchers in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data should be consulted and adhered to prior to handling. Researchers are encouraged to contact us for specific inquiries regarding purity, availability, and custom synthesis.

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-6(11)4-14-7-5(8(12)13)2-1-3-10-7/h1-3H,4H2,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVBSYGMHJYCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Alkylation via Chloroacetamide Intermediate

A widely cited method involves the alkylation of 2-mercaptopyridine-3-carboxylic acid with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of chloroacetamide.

Procedure :

  • 2-mercaptopyridine-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
  • Potassium carbonate (2.5 equiv) is added to deprotonate the thiol group.
  • Chloroacetamide (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • The product is purified via recrystallization from ethanol/water (yield: 72–85%).

Key Characterization Data :

  • FTIR : Peaks at 2550 cm⁻¹ (S-H, absent in product), 1680 cm⁻¹ (C=O of carboxylic acid), and 1645 cm⁻¹ (amide C=O).
  • ¹H NMR (DMSO-d₆): δ 8.72 (d, 1H, pyridine-H), 8.15 (dd, 1H, pyridine-H), 7.45 (d, 1H, pyridine-H), 4.12 (s, 2H, SCH₂), 2.05 (s, 2H, CONH₂).

Acyl Chloride-Mediated Coupling

This method employs the formation of an acyl chloride intermediate to enhance reactivity.

Procedure :

  • Pyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dichloromethane (DCM) under reflux for 2 hours.
  • The resulting pyridine-3-carbonyl chloride is reacted with carbamoylmethyl mercaptan (1.2 equiv) in the presence of triethylamine (TEA) as a base.
  • The mixture is stirred at 25°C for 6 hours, followed by solvent removal and column chromatography (silica gel, ethyl acetate/hexane).

Optimization Notes :

  • Excess TEA (2.5 equiv) improves yields by neutralizing HCl byproducts.
  • Reaction time exceeding 6 hours leads to side-product formation (e.g., disulfides).

Solid-Phase Synthesis for High-Throughput Production

Patented methodologies describe solid-phase approaches for scalable synthesis. A resin-bound pyridine derivative is functionalized sequentially:

  • Wang resin is coupled with Fmoc-protected pyridine-3-carboxylic acid using DIC/HOBt.
  • Deprotection with piperidine/DMF exposes the carboxylic acid for sulfanyl group introduction via carbamoylmethyl disulfide (CAS: 10580-71-9).
  • Cleavage from the resin with TFA/water yields the final product (purity >95%, yield: 68%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Thiol-Alkylation 72–85 90–95 Simple, one-pot reaction Requires anhydrous conditions
Acyl Chloride 65–78 88–93 High functional group tolerance Laborious purification steps
Solid-Phase 68 >95 Scalable, automated synthesis High cost of specialty resins

Reaction Optimization and Troubleshooting

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion but may hydrolyze chloroacetamide.
  • Dichloromethane minimizes side reactions in acyl chloride methods but slows reaction kinetics.

Temperature Control

  • Reactions conducted above 40°C accelerate decomposition of the carbamoylmethyl group.
  • Cryogenic conditions (-20°C) suppress disulfide formation but reduce yields by 15–20%.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv) accelerates acylation steps by 30%.
  • Molecular sieves (3Å) improve yields in moisture-sensitive reactions.

Industrial-Scale Production Challenges

Purification

  • Crystallization : Ethanol/water (3:1) achieves >99% purity but requires slow cooling (0.5°C/min).
  • Chromatography : Cost-prohibitive for large batches; simulated moving bed (SMB) systems are preferred.

Byproduct Management

  • Disulfides : Reduced by maintaining inert atmosphere (N₂/Ar).
  • Hydrolysis products : Controlled via pH adjustment (pH 6–7).

Emerging Methodologies

Photocatalytic Thiol-Ene Reactions

Recent studies explore visible-light-mediated coupling of pyridine-3-carboxylic acid with vinyl carbamoyl methyl sulfide (CAS: 22042-88-2). Yields remain modest (45–55%) but offer atom-economical pathways.

Biocatalytic Approaches

Immobilized sulfhydrylase enzymes (e.g., from E. coli) enable aqueous-phase synthesis at 25°C, though substrate scope is limited.

Chemical Reactions Analysis

Types of Reactions

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid exhibits significant anticancer properties. Preliminary studies have shown its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of this compound have been tested for cytotoxic effects on malignant cell lines, demonstrating potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It shows promise against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Ligand Behavior

This compound acts as a versatile ligand due to its ability to coordinate with metal ions through its carboxylate and thiolate groups. Studies have reported that it can function as a monodentate or bidentate ligand, forming coordination complexes that may exhibit enhanced biological activities compared to the free ligand .

Table 1: Coordination Behavior of this compound

Ligand TypeCoordination ModeMetal IonBiological Activity
MonodentateO or NCu(II)Anticancer
BidentateO, O or O, NZn(II)Antimicrobial
ChelatingO, O or O, NNi(II)Enhanced cytotoxicity

Synthesis and Modification

The synthesis of this compound typically involves the reaction between 2-mercaptopyridine-3-carboxylic acid and chloroacetic acid under basic conditions. The resulting product can be further modified to enhance its biological activities or to tailor its properties for specific applications .

Table 2: Synthetic Routes for this compound

ReactantsConditionsYield (%)
2-Mercaptopyridine-3-carboxylic acid + Chloroacetic acidReflux in NaOH solution85
Variants of chloroacetic acidVarying pH and temperature75 - 90

Future Directions and Case Studies

Ongoing research aims to elucidate the full scope of biological effects and mechanisms of action associated with this compound. Case studies have highlighted its potential in drug design, particularly in creating novel anticancer agents and antimicrobial therapies.

One notable study demonstrated the synthesis of various derivatives of this compound, which were screened for their anticancer activities against different cell lines. Results showed that specific modifications significantly enhanced their efficacy compared to the parent compound .

Mechanism of Action

The mechanism of action of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid with analogous compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent on Sulfanyl Group Melting Point (°C) Purity Key References
This compound (Hypothetical) C₈H₈N₂O₃S 212.23 -CH₂CONH₂ N/A N/A -
2-[(4-Carbamoylbenzyl)sulfanyl]pyridine-3-carboxylic acid (1016690-79-1) C₁₄H₁₂N₂O₃S 288.33 -CH₂(C₆H₄CONH₂) N/A 95%+
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid (1019437-73-0) C₁₃H₁₇NO₂S 251.34 -CH₂(C₆H₁₁) N/A 95%
2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid C₁₂H₈ClNO₂S 273.71 -C₆H₄Cl N/A N/A
2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid (CID 2454959) C₁₄H₁₃NO₂S 259.32 -C₆H₃(CH₃)₂ N/A N/A
6-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid (Compound 22) C₁₈H₂₃N₂O₂S 331.46 -CH₂CO(Adamantyl) 174–176 99%

Key Observations:

  • Substituent Effects on Molecular Weight: Bulky substituents like adamantyl () or benzamide () increase molecular weight significantly compared to simpler alkyl or aryl groups.
  • Purity and Availability: Derivatives like the cyclohexylmethyl analog () are commercially available at 95% purity, while adamantyl-containing compounds () achieve higher purity (99%) due to optimized synthetic protocols.
  • Thermal Stability: The adamantyl derivative (mp 174–176°C) exhibits higher thermal stability than smaller analogs, likely due to rigid adamantane scaffolding .
Enzyme Inhibition
  • Adamantyl Derivatives (): Exhibit potent inhibitory activity against bacterial enzymes, attributed to adamantane's lipophilicity enhancing membrane penetration .
  • Indole-Oxadiazole Sulfanyl Acetamides (): Demonstrated IC₅₀ values of 31–49 µM against α-glucosidase and butyrylcholinesterase (BChE), highlighting the role of sulfanyl groups in enzyme interaction .
  • Carbamoylbenzyl Analogs (): Potential for targeting proteases or kinases due to the amide group's hydrogen-bonding capacity .
Antibacterial and Antiproliferative Action
  • Thioglycolic Acid Adducts (): Synthesized via Michael addition, these compounds show antiproliferative effects in cancer cells, suggesting the carboxymethylsulfanyl moiety may disrupt redox balance .
  • Chlorophenyl Derivatives (): The electron-withdrawing Cl group may enhance reactivity in nucleophilic substitution reactions, useful in prodrug design .

Biological Activity

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and therapeutic potential. The information is compiled from various research studies and publications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C8_{8}H10_{10}N2_{2}O3_{3}S
  • Molecular Weight : 194.24 g/mol

The structural features include a pyridine ring, a carboxylic acid group, and a sulfanyl group, which are critical for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming non-covalent interactions with active sites, thereby modulating their activity. For example, studies suggest that the sulfonyl group can interact with nucleophilic sites on proteins and enzymes.
  • Receptor Binding : It may also bind to receptors involved in cellular signaling pathways, influencing physiological responses.

Biological Activities

Preliminary studies have indicated several potential biological activities:

  • Antiparasitic Activity : The compound has shown activity against Plasmodium falciparum, the causative agent of malaria. It exhibited an IC50_{50} value of 199 nM against erythrocytic forms of the parasite, suggesting strong antiparasitic potential .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can significantly reduce the expression of inflammatory markers such as iNOS and COX-2, highlighting its potential in treating inflammatory diseases .
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial properties, although further studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFindings
The compound was investigated for its interaction with biomolecules, revealing potential enzyme inhibition mechanisms.
Demonstrated significant antiparasitic activity against P. falciparum, indicating therapeutic potential in malaria treatment.
Showed anti-inflammatory effects by reducing COX-2 and iNOS expression levels in vitro.

Example Case Study

In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the pyridine ring could enhance biological activity. Compounds with electron-releasing substituents exhibited greater anti-inflammatory effects compared to those without .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution using 2-chloronicotinic acid derivatives. For example, refluxing 2-chloronicotinic acid with thiol-containing reagents (e.g., thiophenol or carbamoylmethyl thiol) in ethanol under basic conditions can yield the target compound. Reaction parameters such as temperature (typically 70–80°C), solvent polarity, and catalyst choice (e.g., triethylamine) significantly impact yield. Prolonged heating (2–6 hours) may improve conversion rates, but side reactions like oxidation should be monitored .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular geometry, hydrogen-bonding networks, and dihedral angles between aromatic rings (e.g., 55–58° as observed in related pyridine derivatives) .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹ in IR) and assess purity.
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass matching). Crystallization in ethanol or hexane is advised to obtain high-quality single crystals for diffraction studies .

Q. What handling and storage protocols are critical for maintaining compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, moisture, or high temperatures. Use fume hoods during synthesis to minimize inhalation risks, and wear nitrile gloves to prevent skin contact, as recommended for structurally similar carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models?

  • Methodological Answer : Discrepancies often arise from neglected weak interactions (e.g., C–H⋯O bonds) or dynamic effects. Refinement strategies include:

  • Applying riding models for H-atoms with restrained bond lengths (e.g., C–H = 0.93 Å, O–H = 0.82 Å) .
  • Incorporating high-resolution data (≤1.0 Å) to refine thermal displacement parameters.
  • Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to assess torsional angles and dimerization energies .

Q. What strategies improve low yields during esterification or functionalization of the carboxylic acid group?

  • Methodological Answer :

  • Catalyst optimization : Use p-toluenesulfonic acid (0.5–1.0 eq) in methanol to enhance esterification efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) can stabilize transition states in substitution reactions.
  • Protection/deprotection : Temporarily protect the sulfanyl group with tert-butyl disulfide to prevent side reactions during functionalization .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :

  • Modification strategies : Synthesize analogs with varying substituents (e.g., trifluoromethyl, bromo) on the pyridine or carbamoyl groups .
  • Bioassays : Test enzyme inhibition (e.g., kinase assays) or antimicrobial activity via microdilution (MIC determination).
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or bacterial topoisomerases) .

Data Contradiction Analysis

Q. How should conflicting data on reaction pathways or crystallographic packing be addressed?

  • Methodological Answer :

  • Reproducibility checks : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
  • Multi-method validation : Compare XRD results with neutron diffraction or cryo-EM for packing arrangement clarity .
  • Systematic variation : Alter stoichiometry (e.g., 1.0–2.0 eq of thiol reagent) to identify optimal pathways and minimize byproducts .

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